molecular formula C17H21N3O B6722219 N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]cyclopropanecarboxamide

N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]cyclopropanecarboxamide

Cat. No.: B6722219
M. Wt: 283.37 g/mol
InChI Key: CEZQGJXNCLPVQF-UHFFFAOYSA-N
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Description

N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]cyclopropanecarboxamide is a complex organic compound that features a benzimidazole core with cyclopropyl and ethyl substituents

Properties

IUPAC Name

N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-2-16-19-14-9-11(10-18-17(21)12-4-5-12)3-8-15(14)20(16)13-6-7-13/h3,8-9,12-13H,2,4-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZQGJXNCLPVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C3CC3)C=CC(=C2)CNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The cyclopropyl and ethyl groups are introduced through subsequent alkylation reactions. The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The cyclopropyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the benzimidazole core.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]cyclopropanecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with various biological targets, and the cyclopropyl and ethyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide
  • N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]cyclopropanecarboxylate

Uniqueness

N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups on the benzimidazole core, along with the carboxamide functionality, makes it a versatile compound for various applications.

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